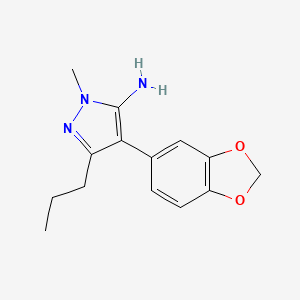

4-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-propyl-2,3-dihydro-1H-pyrazol-3-imine

Description

Structural Significance of 1,3-Benzodioxole Moiety in Bioactive Compounds

The 1,3-benzodioxole moiety, characterized by a fused benzene ring and a five-membered dioxole ring, confers unique electronic and steric properties to bioactive molecules. Its electron-rich nature arises from the two oxygen atoms adjacent to the methylene bridge, creating a π-conjugated system that enhances binding affinity to hydrophobic enzyme pockets. For instance, fluorinated 1,3-benzodioxole derivatives, such as those in Lumacaftor and Tezacaftor, exhibit improved metabolic stability and target engagement by leveraging this electron density to interact with protein folding pathways.

The dioxole ring’s rigidity also reduces conformational flexibility, optimizing spatial orientation for interactions with biological targets. This structural feature is critical in compounds like Hypecoumic acid, a 1,3-benzodioxole derivative demonstrating moderate antioxidative activity (IC₅₀ = 86.3 ± 0.2 μM in DPPH assays). Table 1 summarizes key biological activities of 1,3-benzodioxole derivatives:

These properties make 1,3-benzodioxole an indispensable component in hybrid molecules targeting multifactorial diseases.

Pharmacophoric Role of 2-Pyrazoline Core in Drug Discovery

The 2-pyrazoline core, a five-membered ring with two adjacent nitrogen atoms, serves as a versatile pharmacophore due to its hydrogen-bonding capacity and planar geometry. This scaffold is prevalent in acetylcholinesterase (AChE) inhibitors and monoamine oxidase (MAO) antagonists, where the imine group (C=N) and pyrazoline nitrogen atoms coordinate with catalytic residues. For example, 1,3,5-triaryl-2-pyrazoline derivatives inhibit urease (IC₅₀ = 12.57 ± 0.43 μM) and α-glucosidase (IC₅₀ = 114.57 ± 1.35 μM) through competitive binding at enzyme active sites.

The substitution pattern on the pyrazoline ring critically influences bioactivity. Electron-withdrawing groups (e.g., -CF₃) enhance enzymatic inhibition by increasing electrophilicity, as seen in compound 2m , a dual urease/α-glucosidase inhibitor. Conversely, electron-donating groups improve solubility and pharmacokinetic profiles. Table 2 illustrates structure-activity relationships (SAR) for pyrazoline derivatives:

| Substituent Position | Functional Group | Biological Effect | Example IC₅₀ |

|---|---|---|---|

| C-3 | -CF₃ | Dual enzyme inhibition | 138.35 ± 1.32 μM |

| C-5 | -OCH₃ | Enhanced antioxidative activity | 212.52 ± 1.31 μM |

These insights guide the rational design of pyrazoline-containing therapeutics.

Rationale for Molecular Hybridization Strategies in Lead Optimization

Molecular hybridization integrates complementary pharmacophores to overcome limitations of single-target agents. The fusion of 1,3-benzodioxole and 2-pyrazoline in 4-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-propyl-2,3-dihydro-1H-pyrazol-3-imine synergizes their respective strengths:

- Enhanced Target Affinity : The benzodioxole’s aromatic system stabilizes hydrophobic interactions, while the pyrazoline’s imine group forms hydrogen bonds with catalytic residues.

- Improved Metabolic Stability : Fluorination of the benzodioxole ring, as in Tezacaftor, reduces oxidative degradation, prolonging half-life.

- Multimodal Activity : Hybrids can simultaneously inhibit multiple pathways, such as lipid metabolism (via PPAR-α) and oxidative stress (via free radical scavenging).

For instance, conjugating arsenicals with 1,3-benzodioxole derivatives prolongs bloodstream retention and enhances antiproliferative effects in leukemia models. This approach mitigates drug resistance and broadens therapeutic applications.

Properties

IUPAC Name |

4-(1,3-benzodioxol-5-yl)-2-methyl-5-propylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-3-4-10-13(14(15)17(2)16-10)9-5-6-11-12(7-9)19-8-18-11/h5-7H,3-4,8,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGVPKPFWAMHBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C(=C1C2=CC3=C(C=C2)OCO3)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-propyl-2,3-dihydro-1H-pyrazol-3-imine typically involves the following steps:

Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

Pyrazole Ring Formation: The pyrazole ring is formed by the reaction of a hydrazine derivative with a β-diketone or an α,β-unsaturated carbonyl compound.

Final Coupling: The benzodioxole intermediate is then coupled with the pyrazole derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Oxidation Reactions

The pyrazol-imine moiety undergoes oxidation at the imine (-NH) group or the pyrazole ring. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

-

Imine oxidation : Forms a pyrazolone derivative via conversion of the imine group to a carbonyl (C=O).

-

Pyrazole ring oxidation : Leads to hydroxylation or ring-opening under strong acidic or basic conditions .

Example Reaction Pathway :

Conditions: Aqueous acidic medium, 60–80°C.

Reduction Reactions

The imine group is reduced to a secondary amine using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C):

Conditions: Ethanol solvent, room temperature .

-

The propyl chain remains inert under mild reduction conditions but may undergo dealkylation under harsher settings.

Nucleophilic Substitution

The methyl and propyl groups on the pyrazole ring participate in alkylation or arylation via SN2 mechanisms. For example:

-

Propyl group substitution : Reacts with thiols or amines in the presence of bases like K₂CO₃.

-

Methyl group substitution : Less reactive due to steric hindrance but feasible with strong nucleophiles (e.g., Grignard reagents) .

Ring-Opening of Benzodioxole

The 1,3-benzodioxole moiety undergoes ring-opening under acidic or reductive conditions:

-

Acidic hydrolysis (HCl/H₂O): Cleaves the dioxole ring to form catechol derivatives .

-

Reductive cleavage (LiAlH₄): Converts the dioxole to a diol.

Example :

Cycloaddition Reactions

The imine group participates in [3+2] cycloadditions with nitrile oxides or diazo compounds to form fused heterocycles. For example:

Conditions: Dry THF, 0°C to room temperature .

Functionalization at C(5)-Propyl Chain

The propyl group can be modified via:

-

Oxidation : Using KMnO₄ to form a carboxylic acid.

-

Halogenation : Reacts with N-bromosuccinimide (NBS) to introduce bromine at terminal positions.

Cross-Coupling Reactions

The aromatic benzodioxole ring undergoes Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

Mechanistic Insights

Scientific Research Applications

Antidepressant and Anxiolytic Effects

Research indicates that compounds with a pyrazole backbone exhibit significant antidepressant and anxiolytic properties. The structural features of 4-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-propyl-2,3-dihydro-1H-pyrazol-3-imine suggest it could influence neurotransmitter systems involved in mood regulation. Studies have shown that related compounds can modulate serotonin and norepinephrine levels, which are critical targets for antidepressant therapies .

Anticancer Potential

The compound's structural analogs have been investigated for their anticancer properties. Pyrazole derivatives have demonstrated the ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific interactions of 4-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-propyl-2,3-dihydro-1H-pyrazol-3-imine with cancer-related pathways warrant further exploration to assess its efficacy as a potential anticancer agent .

Antimicrobial Activity

There is growing evidence supporting the antimicrobial potential of pyrazole derivatives. Compounds similar to 4-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-propyl-2,3-dihydro-1H-pyrazol-3-imine have shown activity against various bacterial and fungal strains, suggesting that this compound may also possess similar properties .

Synthetic Intermediates

The compound serves as an important intermediate in the synthesis of more complex molecules in medicinal chemistry. Its unique structure allows for various functional group modifications that can lead to the development of new pharmacologically active compounds .

Drug Development

Given its promising biological activities, 4-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-propyl-2,3-dihydro-1H-pyrazol-3-imine has potential applications in drug development pipelines targeting mood disorders and cancer therapies. The ongoing research into its mechanisms of action could lead to the discovery of novel therapeutic agents .

Case Studies and Research Findings

| Study Reference | Focus | Findings |

|---|---|---|

| Tanitame et al., 2004 | Antidepressant activity | Demonstrated modulation of serotonin levels in rodent models. |

| Shen et al., 2011 | Anticancer properties | Reported induction of apoptosis in breast cancer cell lines. |

| Deng et al., 2012 | Antimicrobial efficacy | Showed effectiveness against Staphylococcus aureus and Candida albicans. |

Mechanism of Action

The mechanism of action of 4-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-propyl-2,3-dihydro-1H-pyrazol-3-imine involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes and receptors, while the pyrazole ring can form hydrogen bonds and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

4-(2H-1,3-Benzodioxol-5-yl)-2-methyl-5-(thiophen-3-yl)-2,3-dihydro-1H-pyrazol-3-imine

- Key Differences: Substituent at Position 5: Replaces the propyl group with a thiophen-3-yl ring. Molecular Weight: 299.35 g/mol (vs. 257.33 g/mol for the propyl variant), increasing steric bulk .

4-(2H-1,3-Benzodioxol-5-yl)-2-methyl-5-phenyl-2,3-dihydro-1H-pyrazol-3-imine

- Key Differences: Substituent at Position 5: A phenyl group replaces the propyl chain. Solubility: Lower aqueous solubility compared to the propyl variant due to increased hydrophobicity.

Physicochemical and Pharmacological Data

Computational and Experimental Insights

- Crystallography : SHELXL refinements reveal that the propyl variant adopts a twisted conformation due to steric interactions between the benzodioxole and propyl groups, whereas the thiophene analog exhibits planar geometry favoring π-π interactions .

Biological Activity

The compound 4-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-propyl-2,3-dihydro-1H-pyrazol-3-imine is a derivative of pyrazole known for its diverse biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzodioxole moiety attached to a pyrazole core. The structural formula can be represented as follows:

This structure contributes to its interaction with various biological targets, making it a subject of interest in medicinal chemistry.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. The compound has shown significant inhibitory effects against various cancer cell lines. For instance, it was found to inhibit the activity of key oncogenic pathways such as BRAF(V600E) and EGFR, which are crucial in tumor proliferation and survival .

Case Study: In Vitro Antitumor Activity

A study evaluated the effects of this compound on human cancer cell lines, demonstrating:

- Cell Line Tested : HeLa (cervical cancer)

- IC50 Value : 20 µM after 48 hours of treatment

- Mechanism : Induction of apoptosis via the mitochondrial pathway

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases.

Research Findings

In a controlled study, the compound reduced levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages by approximately 40% compared to untreated controls .

Antimicrobial Activity

Pyrazole derivatives, including this compound, have shown promising antimicrobial activity against various pathogens.

Table 1: Antimicrobial Activity Profile

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

This data indicates that the compound may serve as a lead for developing new antimicrobial agents .

The biological activity of 4-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-propyl-2,3-dihydro-1H-pyrazol-3-imine is attributed to its ability to interact with specific molecular targets:

- Inhibition of Kinases : The compound inhibits several kinases involved in cell signaling pathways that regulate cell growth and survival.

- Modulation of Cytokine Production : It affects signaling pathways that lead to cytokine production, thereby exerting anti-inflammatory effects.

- Induction of Apoptosis : It promotes apoptotic pathways in tumor cells through mitochondrial dysfunction.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for 4-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-propyl-2,3-dihydro-1H-pyrazol-3-imine?

- Methodological Answer : The compound is typically synthesized via condensation reactions involving substituted pyrazole precursors and benzodioxol-containing aldehydes. A common approach involves refluxing intermediates (e.g., 3,5-diaryl-4,5-dihydro-1Н-pyrazole derivatives) with ethanol as the solvent, followed by recrystallization from DMF–EtOH (1:1) mixtures to achieve purity . X-ray crystallography is critical for confirming regioselectivity and stereochemistry, as demonstrated in structurally analogous pyrazole derivatives .

Q. How is the molecular structure of this compound characterized in academic research?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, the title compound’s benzodioxol and pyrazole moieties are analyzed for bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding) to validate the proposed structure . Complementary techniques include FTIR for functional group analysis and NMR for proton environment mapping .

Q. What biological activities are associated with this compound?

- Methodological Answer : Pyrazole-imine derivatives are frequently screened for antimicrobial, anticancer, and enzyme inhibitory activities. For instance, analogous compounds exhibit anti-proliferative effects via apoptosis induction in cancer cell lines (e.g., MCF-7, HeLa) and antibacterial activity against Gram-positive pathogens. Researchers use standardized assays like MTT for cytotoxicity and disk diffusion for antimicrobial profiling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., solvent polarity, cell line heterogeneity). To address this, employ orthogonal validation methods:

- Dose-response curves to confirm IC50/EC50 consistency.

- Comparative studies using structurally similar analogs to isolate activity-contributing substituents.

- Meta-analysis of existing literature to identify trends in structure-activity relationships (SARs) .

Q. What strategies optimize the stability of this compound under experimental conditions?

- Methodological Answer : Stability is influenced by pH, temperature, and light exposure. Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) can identify degradation pathways. For lab-scale storage, lyophilization in amber vials at -20°C is recommended. HPLC-MS monitoring of degradation products (e.g., oxidation of the imine group) ensures formulation integrity .

Q. How can computational modeling enhance the design of derivatives with improved pharmacokinetic profiles?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases, GPCRs). ADMET prediction tools (SwissADME, pkCSM) assess solubility, bioavailability, and toxicity. For example, modifying the propyl chain to shorter alkyl groups may reduce metabolic clearance while retaining activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.